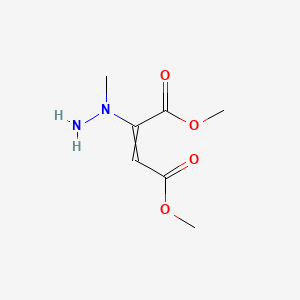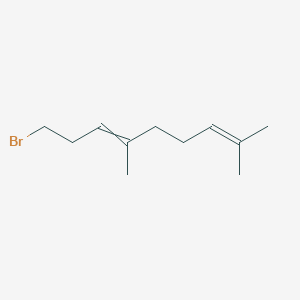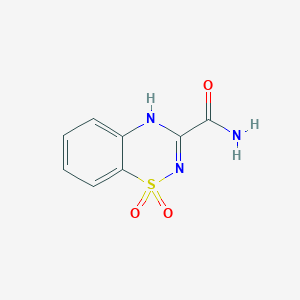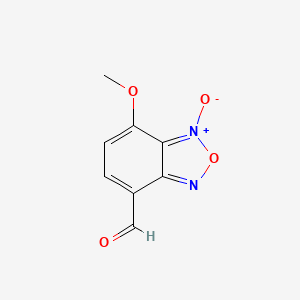
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-nitrophenylmethanol with methoxyamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carboxylic acid.
Reduction: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole
- 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole 1-oxide
- 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
Uniqueness
7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and aldehyde groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61063-01-2 |
|---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
4-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-7-carbaldehyde |
InChI |
InChI=1S/C8H6N2O4/c1-13-6-3-2-5(4-11)7-8(6)10(12)14-9-7/h2-4H,1H3 |
InChI-Schlüssel |
VHZFVMYWWMMDPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=NO[N+](=C12)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



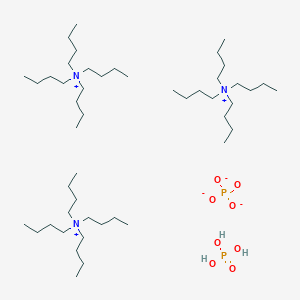
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


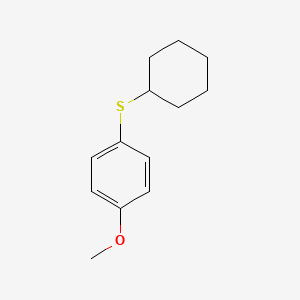

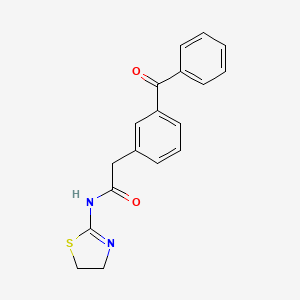
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
